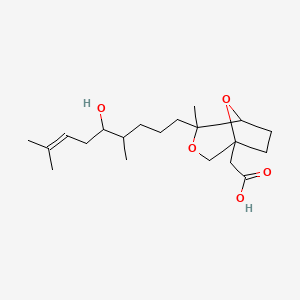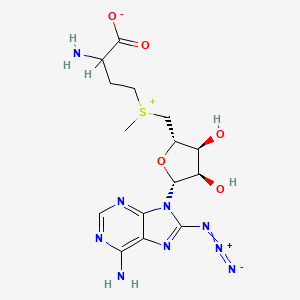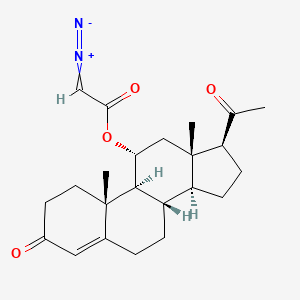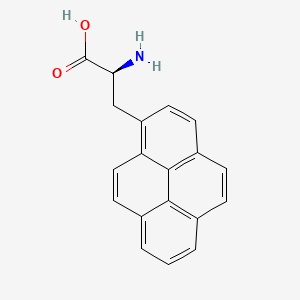
1,1,1-Trifluoroethane
Vue d'ensemble
Description
1,1,1-Trifluoroethane is a hydrofluorocarbon compound with the chemical formula C₂H₃F₃. It is a colorless gas commonly used as a refrigerant and a propellant in various applications. Unlike chlorofluorocarbons, this compound does not contain chlorine atoms, making it less harmful to the ozone layer .
Mécanisme D'action
Target of Action
1,1,1-Trifluoroethane, also known as R-143a or simply trifluoroethane, is a hydrofluorocarbon (HFC) compound . It is primarily used as a refrigerant and a propellant in canned air products used to clean electronic equipment . The primary targets of this compound are the systems and components that it is designed to cool or clean.
Pharmacokinetics
It is known to be a gas at room temperature with a boiling point of -476 °C . This suggests that it would rapidly evaporate and disperse if released into the environment.
Result of Action
The primary result of the action of this compound is the cooling of systems in which it is used as a refrigerant, and the delivery of products in which it is used as a propellant . It is also known to be a potent greenhouse gas with a lifetime of about 50 years and a global warming potential of 4300 .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For example, its effectiveness as a refrigerant would be affected by the ambient temperature and the heat load of the system it is cooling. Its effectiveness as a propellant would be affected by the pressure at which it is stored and the size of the outlet through which it is released .
Analyse Biochimique
Biochemical Properties
1,1,1-Trifluoroethane plays a role in biochemical reactions primarily due to its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics . These interactions can lead to the formation of reactive intermediates that may affect cellular functions. Additionally, this compound can influence the activity of other biomolecules, such as glutathione, by altering their redox states .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. It has been observed to impact cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can induce changes in gene expression, leading to alterations in cellular metabolism and function. For instance, exposure to this compound has been linked to increased expression of antioxidant enzymes as a cellular response to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities . For example, the binding of this compound to cytochrome P450 enzymes can result in the formation of reactive intermediates that may cause cellular damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and potential cellular damage . These long-term effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has minimal toxic effects, but at higher doses, it can induce adverse effects such as cardiac sensitization and reproductive toxicity . For instance, in rats, exposure to high concentrations of this compound has been associated with degenerative changes in the testes . These findings highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that can be further processed by the body . The metabolic flux and levels of these metabolites can be influenced by the presence of other cofactors and enzymes involved in the detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is often found in higher concentrations in lipid-rich tissues . Additionally, specific transporters and binding proteins may facilitate its movement within the body, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It is often localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its role in metabolic processes and the formation of reactive intermediates . Post-translational modifications and targeting signals may also direct this compound to specific cellular compartments, affecting its overall impact on cellular function .
Méthodes De Préparation
1,1,1-Trifluoroethane can be synthesized through several methods:
Catalytic Fluorination: This method involves the catalytic fluorination of 1,1,1-trichloroethane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride.
Liquid-Phase Fluorination: Another method involves the liquid-phase fluorination of unsymmetrical vinyl chloride using anhydrous hydrogen fluoride in a two-stage continuous process.
Industrial production typically employs these methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1,1,1-Trifluoroethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid under specific conditions.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other halogens or functional groups.
Reduction: It can be reduced to form simpler hydrocarbons.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,1-Trifluoroethane has several scientific research applications:
Chemistry: It is used as a refrigerant in various chemical processes due to its stability and low toxicity.
Biology: It is used in aerosol propellants for biological research applications.
Medicine: It is used as a propellant in inhalers and other medical devices.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoroethane is often compared with other hydrofluorocarbons such as:
1,1,2-Trifluoroethane: This isomer has different physical properties and applications.
1,1,1,2-Tetrafluoroethane: Commonly used as a refrigerant, it has a higher boiling point and different environmental impact.
1,1,1-Trichloroethane: Although similar in structure, it contains chlorine atoms and has a higher ozone-depleting potential.
This compound is unique due to its low toxicity, stability, and minimal environmental impact compared to other similar compounds.
Propriétés
IUPAC Name |
1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3/c1-2(3,4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPMYEOUBPIPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3 | |
| Record name | 1,1,1-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042047 | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1.1.1-Trifluoroethane is a colorless, highly flammable gas. It is heavier than air and vapors may travel from a leaking container to a source of ignition causing a flame to flashback to the container. Contact with the unconfined liquid can cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, A colorless, highly flammable gas; [CAMEO] | |
| Record name | 1,1,1-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7867 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-47.20 °C | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethyl ether, chloroform | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.176 g/mL at -50 °C | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.1 (Air = 1) | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1262 kPa at 298.165 deg K (9465 mm Hg at 25 °C) | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
420-46-2, 27987-06-0 | |
| Record name | 1,1,1-TRIFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4700 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trifluoroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84581C5PRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-111.8 °C | |
| Record name | 1,1,1-Trifluoroethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,1,1-Trifluoroethane, also known as HFC-143a or R-143a, has the molecular formula CH3CF3 and a molecular weight of 84.041 g/mol. [, ]
A: Yes, several studies have investigated the vibrational and infrared spectra of this compound. High-resolution infrared spectroscopy, including far-infrared synchrotron radiation, has been used to analyze its vibrational bands and determine spectroscopic parameters. [, , ]
A: this compound has been investigated as a component in mixed refrigerant systems designed to replace chlorofluorocarbons (CFCs) like CFC-11 and HCFC-22 due to its favorable thermodynamic properties. These mixtures are proposed for use in refrigeration, air conditioning, and heat pump systems. [, , , ]
A: Yes, this compound can undergo dehydrofluorination to produce vinylidene fluoride (VDF), a valuable monomer. This reaction can be catalyzed by materials like MgF2 embedded in carbon nanofibers. []
A: Yes, classical trajectory calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with unimolecular master equation analysis, have been employed to investigate the kinetics and mechanism of this compound decomposition. These studies provided insights into the energy transfer processes and rate constants associated with the reaction. []
A: this compound can be produced via several synthetic routes, including the catalytic fluorination of vinylidene chloride or 1,1-dichloro-1-fluoroethane with hydrogen fluoride. [, ]
A: While this compound is considered a relatively low-toxicity HFC, some studies suggest potential health concerns. For example, occupational exposure to this compound has been linked to liver injury in certain cases, particularly in individuals exposed to silica. []
A: Solid sorbent tubes containing activated coconut-shell charcoal can be used to sample airborne this compound. Following desorption, the collected compound can be quantified using gas chromatography with flame ionization detection. []
A: this compound (HFC-143a) belongs to the hydrofluorocarbon (HFC) family and is considered a potential alternative to CFCs due to its lack of ozone-depleting potential. CFCs, while effective refrigerants, contribute significantly to ozone layer depletion. [, ]
A: Several other compounds are being explored as alternatives to CFC-11 for foam insulation, each with its own set of properties and potential environmental impacts. These alternatives include: HCFC-123, HCFC-141b, HFC-143, HFC-227ea, HFC-236ea, HFC-236fa, HFC-245ca, HFE-245fa1, HFE-263fb1, RC318, 1,1,1-trifluoroacetone, and a cyclopentane/pentane mixture. []
A: The need for alternatives to CFCs emerged in the late 20th century due to growing concerns about the depletion of the ozone layer. The Montreal Protocol, an international treaty signed in 1987, aimed to phase out ozone-depleting substances, including CFCs. This prompted extensive research and development of alternative compounds with lower ozone depletion potential. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


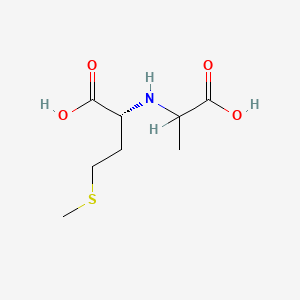
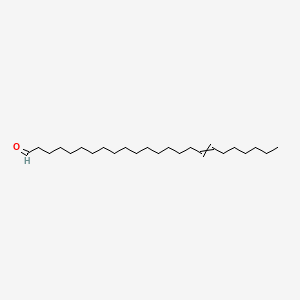

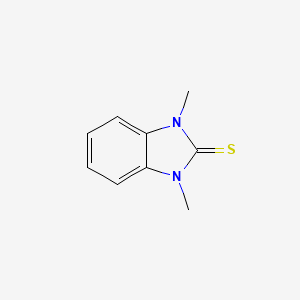
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
![Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one](/img/structure/B1214860.png)
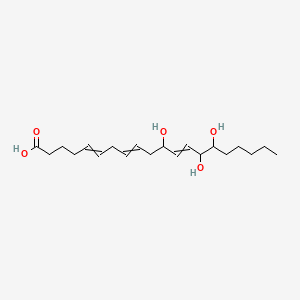
![6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester](/img/structure/B1214863.png)
![2-butoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1214864.png)
